3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 957495-34-0
VCID: VC21514547
InChI: InChI=1S/C16H21N3O/c1-11-5-7-15(8-6-11)17-16(20)12(2)10-19-14(4)9-13(3)18-19/h5-9,12H,10H2,1-4H3,(H,17,20)
SMILES: CC1=CC=C(C=C1)NC(=O)C(C)CN2C(=CC(=N2)C)C
Molecular Formula: C16H21N3O
Molecular Weight: 271.36g/mol

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide

CAS No.: 957495-34-0

Cat. No.: VC21514547

Molecular Formula: C16H21N3O

Molecular Weight: 271.36g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide - 957495-34-0

Specification

CAS No. 957495-34-0
Molecular Formula C16H21N3O
Molecular Weight 271.36g/mol
IUPAC Name 3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide
Standard InChI InChI=1S/C16H21N3O/c1-11-5-7-15(8-6-11)17-16(20)12(2)10-19-14(4)9-13(3)18-19/h5-9,12H,10H2,1-4H3,(H,17,20)
Standard InChI Key JUTGOSKBWXRLNC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C(C)CN2C(=CC(=N2)C)C
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C(C)CN2C(=CC(=N2)C)C

Introduction

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is a synthetic organic molecule that incorporates a pyrazole ring, a propanamide backbone, and a 4-methylphenyl group. This structure suggests potential biological activity due to the presence of heterocyclic and aromatic components, which are common in pharmaceuticals and bioactive compounds.

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazole ring and its attachment to the propanamide backbone. Common reagents and conditions might include:

  • Pyrazole Formation: This often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.

  • Amide Formation: This could involve the reaction of an amine with an acid chloride or anhydride.

text
Example Synthesis Steps: 1. Formation of Pyrazole Ring: - React hydrazine derivative with a suitable carbonyl compound. 2. Attachment to Propanamide Backbone: - Couple the pyrazole derivative with a propanoyl chloride or anhydride. 3. Introduction of 4-Methylphenyl Group: - Use a suitable aryl amine in the amide formation step.

Spectroscopic Analysis

For compounds like this, spectroscopic analysis would typically involve:

  • 1H NMR: To identify the hydrogen environments.

  • 13C NMR: To determine the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Spectroscopic MethodExpected Findings
1H NMRSignals for methyl groups on the pyrazole ring, methylene protons, and aromatic protons.
13C NMRPeaks corresponding to the carbons in the pyrazole ring, propanamide backbone, and aromatic ring.
MSMolecular ion peak corresponding to the molecular weight.

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